4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Overview
Description
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is a chemical compound with the molecular formula C14H9BrN2O3S . It is a versatile material used in scientific research. It is known to be a crucial organic intermediate that serves as a building block for the synthesis of substituted azaindole products . Azaindoles are organic compounds known for their diverse range of biological activities, including anticancer, antiviral, and antibacterial properties .
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde has been utilized in various synthetic applications in organic chemistry. For example, it has been involved in the synthesis of novel oxazol-5(4H)-ones with potential pharmacological applications (Rosca, 2020). Additionally, it has been used in the diastereoselective addition of phenylsulfonyl-substituted allylic bromides to aldehydes, enabling control over the stereochemistry of adjacent chiral centers in acyclic compounds (Auvray et al., 1986).
Multicomponent Reactions and Complex Molecule Synthesis
The compound has shown utility in multicomponent reactions. For instance, it has been involved in the preparation and nucleophilic substitution of vinylphenylsulfone derivatives, leading to highly regioselective reactions with various electrophiles (Auvray et al., 1988). These reactions are essential for the synthesis of complex molecules in organic and medicinal chemistry.
Electroluminescent Device Development
In the field of materials science, derivatives of 7-azaindole, which include 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde, have been synthesized for use in electroluminescent devices. These compounds have demonstrated potential as blue emitters and hole transport materials in such devices (Wu et al., 2001).
Crystal Structure Analysis
The compound has also been a subject of crystallographic studies to understand its structural properties. Research in this area has provided insights into the crystal structures, vibrational spectra, and theoretical molecular structures of halogeno-derivatives of 7-azaindole, which are essential for further applications in material science and molecular engineering (Morzyk-Ociepa et al., 2018).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c15-13-6-7-16-14-12(13)8-10(9-18)17(14)21(19,20)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCRRVPQCKBHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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